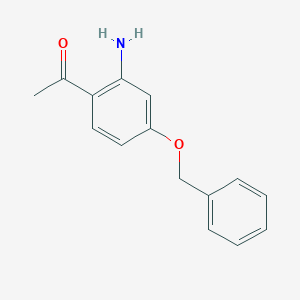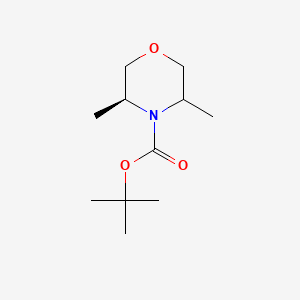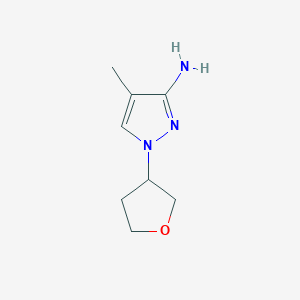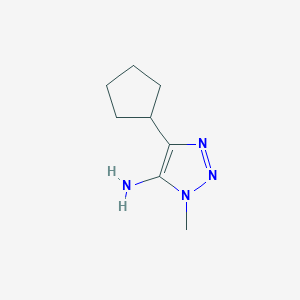![molecular formula C18H21N3OS B15240779 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15240779.png)
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of catalytic amounts of triethylamine in boiling ethanol .
化学反応の分析
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the compound allows it to participate in these reactions. Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and triethylamine . Major products formed from these reactions include N-substituted cyanoacetamide derivatives and various heterocyclic compounds .
科学的研究の応用
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide is widely used in scientific research, particularly in the field of proteomics . It serves as a specialty product for studying protein interactions and functions. Additionally, this compound is utilized in the synthesis of biologically active heterocyclic moieties, making it valuable in medicinal chemistry and drug discovery . Its diverse biological activities have drawn the attention of biochemists and researchers in the last decade .
作用機序
The mechanism of action of 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to react with common bidentate reagents, forming various heterocyclic compounds . These interactions can influence biological processes and pathways, contributing to its effects in proteomics and medicinal research .
類似化合物との比較
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific structure and functional groups. Similar compounds include other N-substituted cyanoacetamides and heteryl cyanoacetamides . These compounds share similar synthetic routes and chemical reactivity but may differ in their biological activities and applications . The uniqueness of this compound lies in its specific use in proteomics research and its ability to form diverse heterocyclic compounds .
特性
分子式 |
C18H21N3OS |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H21N3OS/c1-2-3-4-5-6-14-7-9-15(10-8-14)16-13-23-18(20-16)21-17(22)11-12-19/h7-10,13H,2-6,11H2,1H3,(H,20,21,22) |
InChIキー |
UJOYETBRRMXPGI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


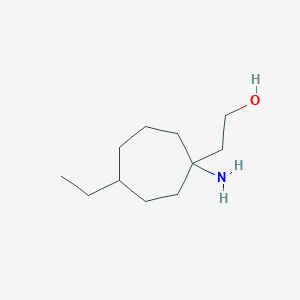

![3-Bromo-5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240713.png)

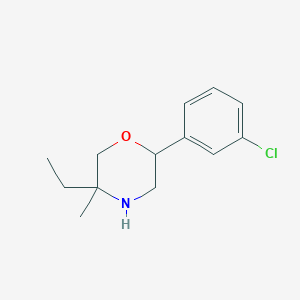
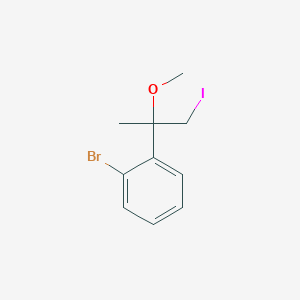
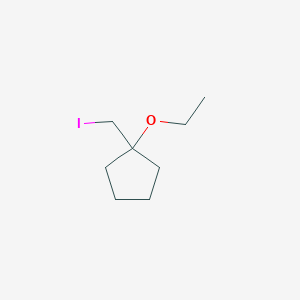
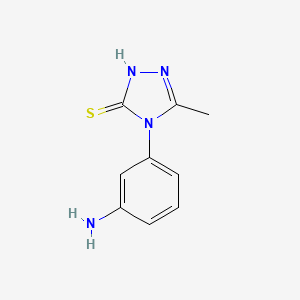
![1-(Bromomethyl)spiro[4.5]decane](/img/structure/B15240758.png)
![(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B15240759.png)
